4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride
Overview
Description
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is an organic compound with a piperidine ring substituted by a 3-trifluoromethoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride typically involves the reaction of 3-trifluoromethoxy-benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of polymers and materials with unique electronic properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar trifluoromethyl group but differs in its functional groups and reactivity.
3-(Trifluoromethoxy)phenylhydrazine hydrochloride: Another compound with a trifluoromethoxy group, used in different chemical contexts.
Uniqueness
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a trifluoromethoxy-phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 273.7 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can inhibit various enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in modulating inflammation and pain pathways. For example, related compounds have demonstrated potent inhibition of sEH, leading to reduced inflammation and neurodegeneration in animal models .
2. Antimicrobial Activity:
Compounds structurally related to 4-(3-trifluoromethoxy-phenyl)-piperidine have shown significant antibacterial properties. In vitro studies have reported submicromolar inhibition against bacterial targets without cytotoxic effects on human cells, suggesting a selective mechanism that could be exploited for therapeutic purposes .
3. Cellular Effects:
The compound may influence cellular signaling pathways, impacting gene expression and cellular metabolism. For instance, similar piperidine derivatives have been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects: By inhibiting sEH, the compound can reduce inflammatory markers and improve conditions related to chronic inflammation.
- Analgesic Properties: Analogues of this compound have demonstrated efficacy in pain models, suggesting potential use in pain management therapies .
- Neuroprotective Effects: In animal studies, compounds with similar structures have been noted to protect against neurodegeneration and improve outcomes in models of stroke and neuropathic pain .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial properties of piperidine derivatives found that several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved interference with bacterial cell viability without harming human cells, indicating a promising therapeutic window for further development .
Case Study 2: Analgesic Potential
In a mouse model of pain, piperidine analogues were tested for their analgesic effects. Results indicated significant pain relief comparable to established analgesics, highlighting the potential for these compounds in clinical settings .
Research Findings
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJNULCQBUWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-79-8 | |
Record name | Piperidine, 4-[3-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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